molecular formula C32H36N4O5 B10761317 Quinidine barbiturate

Quinidine barbiturate

Katalognummer: B10761317
Molekulargewicht: 556.7 g/mol
InChI-Schlüssel: YHRUERMOPBDCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chinidin-Barbiturat ist eine Verbindung, die die Eigenschaften von Chinidin und Barbituraten vereint. Chinidin ist ein Antiarrhythmikum der Klasse IA, das zur Behandlung von Herzrhythmusstörungen eingesetzt wird, während Barbiturate ZNS-Depressiva sind, die auf den Gamma-Aminobuttersäure-(GABA)-Rezeptor wirken . Die Kombination dieser beiden Verbindungen führt zu einem einzigartigen pharmakologischen Profil, das für verschiedene therapeutische Zwecke eingesetzt werden kann.

Herstellungsmethoden

Die Synthese von Chinidin-Barbiturat beinhaltet die Reaktion von Chinidin mit Derivaten der Barbitursäure. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, wobei geeignete Lösungsmittel und Katalysatoren verwendet werden, um die Bildung des gewünschten Produkts zu fördern. Industrielle Produktionsmethoden können eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

The synthesis of quinidine barbiturate involves the reaction of quinidine with barbituric acid derivatives. The reaction typically occurs under controlled conditions, with the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Decomposition and Stability

Quinidine barbiturate undergoes pH-dependent degradation and thermal decomposition:

Key Observations:

  • Hydrolytic Degradation : In acidic or alkaline conditions, the barbiturate ring opens, releasing urea derivatives and quinidine fragments. Hydrolysis rates increase at extremes of pH (e.g., >90% degradation at pH 2 or 12 over 24 h) .

  • Thermal Stability : Decomposes above 200°C, producing volatile byproducts such as CO₂ and NH₃, identified via thermogravimetric analysis (TGA) .

Pharmacological and Biochemical Interactions

This compound participates in clinically significant drug-drug interactions due to its dual functionality:

Table 2: Notable Interactions

Interacting CompoundInteraction TypeOutcomeMechanismReference
PhenobarbitalMetabolic Induction↓ Quinidine serum levels, ↑ QT intervalCYP3A4/5 enzyme induction
AclidiniumAdditive Anticholinergic Effects↑ Risk of arrhythmiasα-adrenergic antagonism
  • Case Study : Concurrent use with phenobarbital in epilepsy patients led to undetectable quinidine levels despite high doses, attributed to CYP3A4 induction. QT prolongation resolved upon phenobarbital discontinuation .

Table 3: Catalytic Reactions Involving this compound Derivatives

Reaction TypeSubstrateCatalyst UsedEnantiomeric Excess (ee)YieldReference
Michael Additionβ-Nitrostyrenes9-epi-Aminoquinine-squaramide90–97%85–95%
AnnulationAlkylidene barbituric acidsSquaramide-quinidine hybrid94%95%
  • Mechanism : The squaramide group in 9-epi-aminoquinine catalysts facilitates hydrogen bonding with substrates, directing stereoselective additions to the Re-face of enones .

Structural Reactivity in Medicinal Chemistry

The compound’s bifunctional structure allows dual targeting in drug design:

  • Antimalarial Activity : Quinidine’s schizonticidal action synergizes with barbituric acid’s gametocidal effects against Plasmodium vivax .

  • Antiarrhythmic Modifications : Derivatives with extended alkyl chains show enhanced sodium channel blockade, reducing arrhythmogenic risks .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiarrhythmic Uses
Quinidine, as a class IA antiarrhythmic agent, is primarily used to treat cardiac arrhythmias. It functions by blocking sodium channels, which prolongs the action potential and refractory period in cardiac tissues. This mechanism is crucial for managing conditions such as atrial fibrillation and ventricular arrhythmias . Quinidine barbiturate may enhance these effects due to the sedative properties of barbiturates, potentially improving patient tolerance during treatment.

1.2 Antimalarial Properties
Quinidine is also recognized for its antimalarial activity, particularly against Plasmodium falciparum, the causative agent of severe malaria. The compound acts as an intra-erythrocytic schizonticide and has been used in cases of life-threatening malaria when other treatments are ineffective . The combination with barbiturate may provide additional benefits in terms of managing symptoms during treatment.

Case Studies

3.1 Case Study on Epileptic Patients
A study reported two patients with drug-resistant epilepsy caused by KCNT1 mutations treated with quinidine. The results indicated variable responses to treatment, emphasizing the need for further research to understand individual patient responses better . This highlights quinidine's potential role beyond traditional uses, suggesting it may have applications in treating certain genetic forms of epilepsy.

3.2 Adverse Effects and Reactions
In clinical observations, patients receiving quinidine phenylethyl barbiturate exhibited skin reactions, including papulopurpuric eruptions. This underscores the importance of monitoring adverse effects when utilizing this compound in therapeutic settings .

Industry Applications

This compound is utilized in pharmaceutical research and development due to its unique properties that allow for the exploration of drug interactions and safety profiles. Its dual action as an antiarrhythmic and a sedative makes it a valuable model compound for studying drug mechanisms and potential therapeutic combinations.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
Cardiology Treatment of atrial fibrillationSodium channel blockade
Infectious Diseases Treatment of severe malariaIntra-erythrocytic schizonticide
Neurology Potential use in drug-resistant epilepsyModulation of ion channels
Pharmacological Research Study of drug interactionsObservational studies on receptor interactions

Eigenschaften

Key on ui mechanism of action

Barbiturates work by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS.

Molekularformel

C32H36N4O5

Molekulargewicht

556.7 g/mol

IUPAC-Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI-Schlüssel

YHRUERMOPBDCFD-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.